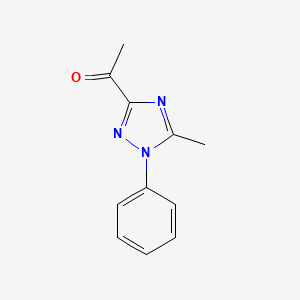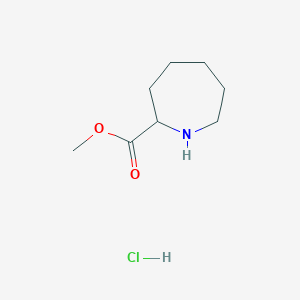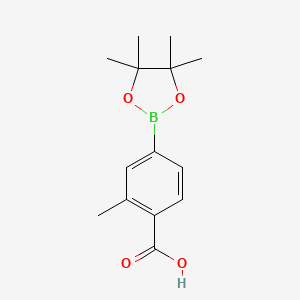
2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoic acid
Übersicht
Beschreibung
The compound “2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoic acid” is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to three oxygen atoms and one carbon atom . They are commonly used in organic synthesis, medicinal chemistry, and materials science .
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring (from the benzoic acid part) with a methyl group and a boronic acid derivative attached. The boronic acid derivative itself consists of a boron atom bonded to two oxygen atoms and a carbon atom, with the carbon being part of a tetramethyl group .Chemical Reactions Analysis
Boronic acids are known to undergo several types of reactions. One of the most common is the Suzuki-Miyaura cross-coupling reaction, where the boronic acid reacts with a halide or pseudohalide in the presence of a palladium catalyst to form a new carbon-carbon bond .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the boronic acid group could make this compound capable of forming reversible covalent bonds with diols, which is a property often used in the design of sensors and in drug delivery systems .Wissenschaftliche Forschungsanwendungen
-
Borylation in Organic Chemistry
- Application : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, a compound similar to the one you mentioned, is used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
- Method : This process involves the reaction of alkylbenzenes with 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst .
- Results : The outcome of this reaction is the formation of pinacol benzyl boronate .
-
Hydroboration in Organic Chemistry
- Application : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is also used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
- Method : This involves the reaction of alkyl or aryl alkynes and alkenes with 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane in the presence of transition metal catalysts .
- Results : The result of this reaction is not specified in the source .
-
Suzuki-Miyaura Cross-Coupling Reactions
- Application : 1-Methylpyrazole-4-boronic acid pinacol ester, another boronic acid derivative, is used for Suzuki-Miyaura cross-coupling reactions .
- Method : This involves the reaction of 1-Methylpyrazole-4-boronic acid pinacol ester with other organic compounds in a Suzuki-Miyaura cross-coupling reaction .
- Results : The outcome of this reaction is not specified in the source .
-
Diels-Alder Reaction
- Application : The compound is often used in the Diels-Alder reaction of styrene and trans-β-nitrostyrene, as well as other significant carbon-carbon bond-forming reactions .
- Method : This involves the reaction of styrene and trans-β-nitrostyrene with the compound in a Diels-Alder reaction .
- Results : The outcome of this reaction is not specified in the source .
-
Fluorescent Probe and Analytical Reagent
- Application : The compound can also be used as a fluorescent probe and analytical reagent .
- Method : The specific method of application as a fluorescent probe and analytical reagent is not specified in the source .
- Results : The results or outcomes of this application are not specified in the source .
- Diels-Alder Reaction
- Application : The compound is often used in the Diels-Alder reaction of styrene and trans-β-nitrostyrene, as well as other significant carbon-carbon bond-forming reactions .
- Method : This involves the reaction of styrene and trans-β-nitrostyrene with the compound in a Diels-Alder reaction .
- Results : The outcome of this reaction is not specified in the source .
Zukünftige Richtungen
The use of boronic acids in organic synthesis and medicinal chemistry is a rapidly growing field, with new applications being discovered regularly. Future research may focus on developing new synthetic methods for these compounds, exploring their reactivity, or designing new drugs based on these structures .
Eigenschaften
IUPAC Name |
2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO4/c1-9-8-10(6-7-11(9)12(16)17)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOIMFYJDAOJRFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681919 | |
| Record name | 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoic acid | |
CAS RN |
890839-22-2 | |
| Record name | 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



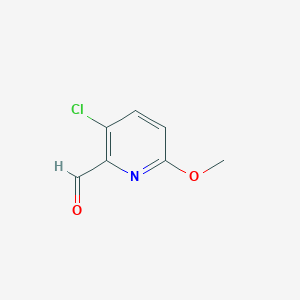
![1-[3-(Carbamoylamino)phenyl]-3-(2-methylphenyl)urea](/img/structure/B1463697.png)
![Methyl 5-((4-bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B1463699.png)
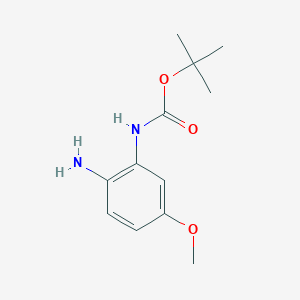
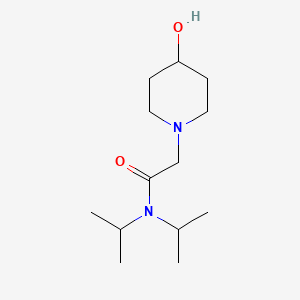
![2-[4-(hydroxymethyl)piperidin-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B1463708.png)
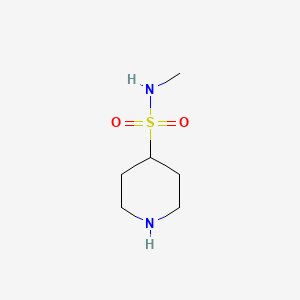
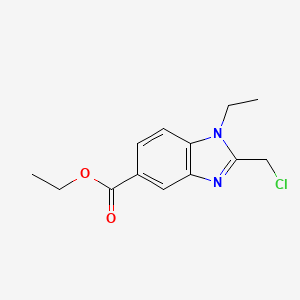
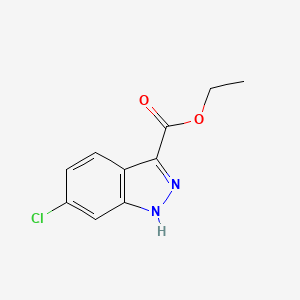
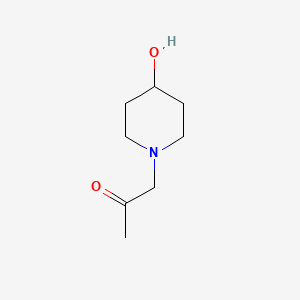
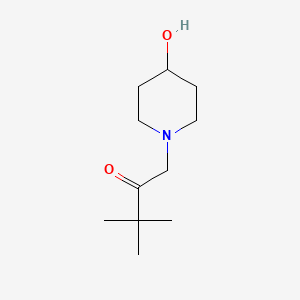
![2-chloro-N-({3-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide](/img/structure/B1463716.png)
